Cas no 1672-46-4 (Digoxigenin)
Digoxigenin Chemical and Physical Properties
Names and Identifiers
-
- Card-20(22)-enolide,3,12,14-trihydroxy-, (3b,5b,12b)-
- DIGOXIGENIN
- 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- DIGOXIGENIN(P)
- Lanadigenin
- digitoxigenin
- Digoxigenine
- EINECS 216-806-2
- Lanadigigenin
- 5β,20(22)-Cardenolide-3β,12β,14-triol
- DIGOXIGEN
- Digoxigenin Lanadigigenin
- 3-beta,12,14-trioxy-digen-(20:22)-olid
- 3-beta,12,14-trioxy-carden-(20:22)-olid
- cardogenen-(20:22)-triol-(3-beta,12,14)
- NQ1SX9LNAU
- HSDB 7108
- 1lke
- SR-01000841253-3
- Epitope ID:180303
- SHIBSTMRCDJXLN-KCZCNTNESA-N
- UNII-NQ1SX9LNAU
- 4j9a
- CHEMBL1153
- SPBio_002885
- DIGOXIN IMPURITY C [EP IMPURITY]
- SR-01000841253-2
- MLS002154050
- BSPBio_000666
- CAS-1672-46-4
- NCGC00142481-02
- BDBM225707
- LMST01120008
- Card-20(22)-enolide, 3,12,14-trihydroxy-, (3-beta,5-beta,12-beta)-
- NS00025482
- Prestwick3_000883
- SMR001233370
- BRN 0096479
- Card-20(22)-enolide, 3,12,14-trihydroxy-, (3ss,5ss,12ss)-
- 5beta,20(22)-Cardenolide-3beta,12beta,14-triol
- SR-01000841253
- Prestwick2_000883
- CHEBI:42098
- NCGC00357149-01
- 5-18-04-00380 (Beilstein Handbook Reference)
- DIGOXIGENIN [HSDB]
- DB03671
- 3-beta,12,14-Trioxy-digen-(20:22)-olid [German]
- bmse000735
- (3alpha,5beta,8alpha,12beta)-3,12,14-trihydroxycard-20(22)-enolide
- DTXCID9030333
- delta-sup(20:22)-3-beta,12-beta,14,21-Tetrahydroxynorcholenic acid lactone
- 4-((3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)furan-2(5H)-one
- Digoxigenin, analytical standard
- 1672-46-4
- Prestwick1_000883
- 3beta,12beta,14-trihydroxy-5beta-card-20(22)-enolide
- SCHEMBL21105
- Q420728
- AB00513944_05
- CCG-220883
- J-010346
- 3-beta,12-beta,14-Trihydroxy-card-20(22)-enolide
- 3beta,12beta,14beta,21-Tetrahydroxy-20(22)-norcholenic acid lactone
- 4-((3S,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)furan-2(5H)-one
- BPBio1_000734
- Prestwick0_000883
- Digoxigenin, European Pharmacopoeia (EP) Reference Standard
- CS-4542
- HMS3714B08
- AS-79043
- DTXSID6051778
- A937306
- DIGOXIGENIN [MI]
- HMS1570B08
- 3.BETA.,12.BETA.,14-TRIHYDROXY-5.BETA.-CARD-20(22)-ENOLIDE
- Card-20(22)-enolide, 3,12,14-trihydroxy-, (3beta,5beta,12beta)-
- Tox21_303893
- 5-beta-CARD-20(22)-ENOLIDE, 3-beta,12-beta,14-TRIHYDROXY-
- NCGC00017309-03
- BRD-K18619710-001-03-7
- HY-B1025
- F85214
- 4j8t
- HMS2097B08
- HMS2233P09
- Cardogenen-(20:22)-triol-(3-beta,12,14) [German]
- Card-20(22)-enolide, 3,12,14-trihydroxy-, (3.beta.,5.beta,12.beta.)-
- AB00513944
- CS337
- AKOS015915909
- 3beta,12beta,14-Trihydroxy-5beta,20(22)-cardenolide
- 3-beta,12,14-Trioxy-carden-(20:22)-olid [German]
- (3beta,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide
- BRD-K18619710-001-14-4
- Digoxigenin
-
- MDL: MFCD00871861
- Inchi: 1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1
- InChI Key: SHIBSTMRCDJXLN-KCZCNTNESA-N
- SMILES: O[C@]12CC[C@H](C3=CC(=O)OC3)[C@@]1(C)[C@@H](C[C@@H]1[C@@]3(C)CC[C@@H](C[C@H]3CC[C@@H]21)O)O
- BRN: 0096479
Computed Properties
- Exact Mass: 390.24100
- Monoisotopic Mass: 390.24062418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 1
- Complexity: 718
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 87
Experimental Properties
- Color/Form: Prismatic crystal
- Density: 1.0639 (rough estimate)
- Melting Point: 222 °C (lit.)
- Boiling Point: 435.71°C (rough estimate)
- Refractive Index: 1.6120 (estimate)
- PSA: 86.99000
- LogP: 2.57510
- Solubility: Not determined
- Merck: 13,3188
Digoxigenin Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300-H310-H330
- Warning Statement: P260-P264-P280-P284-P302+P350-P310
- Hazardous Material transportation number:UN 2811 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 26/27/28
- Safety Instruction: S36/37/39-S45
- RTECS:FH5390000
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:II
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(a)
- Packing Group:II
- Risk Phrases:R26/27/28
Digoxigenin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO418-10mg |
Digoxigenin |
1672-46-4 | 98+% | 10mg |
634CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO418-25mg |
Digoxigenin |
1672-46-4 | 98+% | 25mg |
1180CNY | 2021-05-07 | |
| MedChemExpress | HY-B1025-10mM*1mLinDMSO |
Digoxigenin |
1672-46-4 | 99.38% | 10mM*1mLinDMSO |
¥385 | 2023-07-26 | |
| MedChemExpress | HY-B1025-10mg |
Digoxigenin |
1672-46-4 | 99.38% | 10mg |
¥350 | 2024-05-25 | |
| MedChemExpress | HY-B1025-50mg |
Digoxigenin |
1672-46-4 | 99.38% | 50mg |
¥800 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D881590-10mg |
Digoxigenin |
1672-46-4 | ≥99% | 10mg |
¥486.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D881590-50mg |
Digoxigenin |
1672-46-4 | ≥99% | 50mg |
¥1,458.00 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49915-10mg |
Digoxigenin |
1672-46-4 | 98% | 10mg |
¥466.0 | 2022-04-26 | |
| ChemScence | CS-4542-10mg |
Digoxigenin |
1672-46-4 | 99.70% | 10mg |
$60.0 | 2022-04-27 | |
| ChemScence | CS-4542-50mg |
Digoxigenin |
1672-46-4 | 99.70% | 50mg |
$180.0 | 2022-04-27 |
Digoxigenin Suppliers
Digoxigenin Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cardenolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Cardenolides and derivatives
Additional information on Digoxigenin
Digoxigenin (CAS No. 1672-46-4): A Versatile Tool in Molecular Biology and Diagnostic Applications
The compound Digoxigenin (CAS No. 1672-46-4) is a naturally occurring steroid derivative that has gained significant attention in the fields of molecular biology, biochemistry, and diagnostic assays. Known for its unique structural properties and high affinity for specific binding reagents, Digoxigenin serves as a critical labeling reagent in various research and clinical applications. Its chemical structure, characterized by a tetracyclic steroid nucleus with hydroxyl and lactone functionalities, enables it to form stable conjugates with nucleic acids, proteins, and other biomolecules.
Recent advancements in molecular diagnostics have further expanded the utility of Digoxigenin. For instance, studies published in *Nature Biotechnology* (2023) highlight its role in next-generation sequencing (NGS) technologies, where Digoxigenin-labeled probes enhance the specificity of target detection in complex genomic samples. This innovation underscores the compound’s adaptability to cutting-edge methodologies while maintaining its foundational role in traditional techniques like *in situ* hybridization.
A key feature of Digoxigenin is its compatibility with anti-Digoxigenin antibodies, which are widely used to detect and quantify labeled molecules without the need for radioactive isotopes. This non-radioactive labeling approach aligns with modern safety standards and regulatory requirements, making Digoxigenin a preferred choice over alternatives like biotin or fluorescein in certain applications. Research from the *Journal of Molecular Diagnostics* (2023) demonstrates that anti-Digoxigenin antibody-based assays achieve comparable sensitivity to fluorescent methods while offering greater stability under prolonged storage conditions.
In the realm of gene expression analysis, Digoxigenin-modified RNA probes have become indispensable tools for visualizing RNA localization within cells and tissues. The ability to synthesize long RNA transcripts with high specificity has been further refined through enzymatic methods such as T7 or SP6 RNA polymerase-driven transcription systems. These systems incorporate modified nucleotides containing Digoxigenin groups, enabling precise spatial and temporal resolution of gene activity patterns—a critical capability for studies on developmental biology and disease mechanisms.
Emerging applications of Digoxigenin extend into synthetic biology and nanotechnology. For example, a 2023 study published in *ACS Nano* explores the use of Digoxigenin-functionalized nanoparticles as targeted delivery vehicles for therapeutic agents. By conjugating drugs or siRNA molecules to nanoparticle surfaces via Digoxigenin linkers, researchers have demonstrated enhanced cellular uptake and reduced off-target effects compared to conventional delivery systems.
The synthesis of Digoxigenin derivatives has also seen significant innovation. Traditional extraction methods from plants like *Digitalis lanata* have been supplemented by semi-synthetic routes that improve yield and purity while reducing environmental impact. A notable development is the enzymatic hydroxylation process described in *Organic Process Research & Development* (2023), which employs engineered microbial strains to produce high-purity Digoxigenin analogs tailored for specific assay requirements.
Environmental sustainability remains a focal point in Digoxigenin production research. A 2023 review article emphasizes green chemistry approaches such as solvent-free catalytic reactions and biodegradable polymer supports for immobilizing Digoxigenin during conjugation processes. These strategies not only reduce waste but also align with global initiatives toward sustainable scientific practices.
Looking ahead, ongoing investigations into the photochemical properties of Digoxogen-related compounds suggest potential applications in optogenetics and light-controlled drug release systems. While these areas are still exploratory, they highlight the dynamic nature of Digoxogen research as it intersects with interdisciplinary fields like materials science and biomedical engineering.
In summary, CAS No. 1672-46-4 (Digoxogen) continues to evolve as a cornerstone reagent across diverse scientific disciplines due to its structural versatility, compatibility with advanced detection systems, and alignment with modern safety standards. As new technologies emerge—from single-cell sequencing to smart drug delivery platforms—the adaptability of this compound ensures its relevance at the forefront of molecular research.
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